molecular formula C10H14ClNO B2568687 3-Amino-3-phenylbutan-2-onehydrochloride CAS No. 43129-61-9

3-Amino-3-phenylbutan-2-onehydrochloride

Cat. No.: B2568687
CAS No.: 43129-61-9
M. Wt: 199.68
InChI Key: JFUHZCYAEUXGLR-UHFFFAOYSA-N
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Description

3-Amino-3-phenylbutan-2-onehydrochloride: is an organic compound with the molecular formula C10H13NO•HCl. It is a hydrochloride salt of 3-amino-3-phenylbutan-2-one, which is a derivative of butanone. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-phenylbutan-2-onehydrochloride typically involves the reaction of 3-phenyl-2-butanone with ammonia or an amine under acidic conditions to form the corresponding amine derivative. The reaction is then followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-phenylbutan-2-onehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Amino-3-phenylbutan-2-onehydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of amine derivatives on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: It is used in the synthesis of drug candidates and the study of their pharmacological properties .

Industry: In industrial applications, this compound is used in the production of fine chemicals and specialty chemicals. It is also used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-amino-3-phenylbutan-2-onehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzyme catalysis, receptor binding, and signal transduction .

Comparison with Similar Compounds

  • 3-Amino-4-phenylbutan-2-onehydrochloride
  • 3-Amino-3-phenylbutan-2-one
  • 3-Amino-3-phenylbutan-2-onehydrobromide

Comparison: 3-Amino-3-phenylbutan-2-onehydrochloride is unique due to its specific molecular structure and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-amino-3-phenylbutan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-8(12)10(2,11)9-6-4-3-5-7-9;/h3-7H,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUHZCYAEUXGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43129-61-9
Record name 3-amino-3-phenylbutan-2-one hydrochloride
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